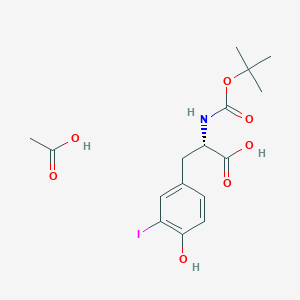

N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate (Boc-L-Tyr(3-I)-OH.AcOH)

Description

N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate is a synthetic amino acid derivative characterized by the presence of an iodine atom on the third position of the tyrosine ring and a t-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This compound is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the reaction of L-tyrosine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 3-position.

The Boc group is introduced by reacting the iodinated tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

The final step involves the acetylation of the amino group using acetic anhydride to form the acetate derivative.

Industrial Production Methods:

Industrial production typically involves large-scale reactions using reactors equipped with temperature and pH control to ensure consistent product quality.

Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The iodination step involves the oxidation of tyrosine.

Acetylation: The final acetylation step is a nucleophilic acyl substitution.

Common Reagents and Conditions:

Iodine and an oxidizing agent (e.g., hydrogen peroxide) for iodination.

Di-tert-butyl dicarbonate (Boc2O) and triethylamine (Et3N) for Boc protection.

Acetic anhydride for acetylation.

Major Products Formed:

Iodinated tyrosine intermediate.

Boc-protected tyrosine intermediate.

Final N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate product.

Chemistry:

Used as a building block in peptide synthesis.

Employed in the study of protein structure and function.

Biology:

Utilized in the labeling of proteins and peptides for imaging studies.

Applied in the development of radiolabeled compounds for biological assays.

Medicine:

Investigated for its potential use in drug design and development.

Explored for its role in targeted therapies and diagnostic imaging.

Industry:

Used in the production of pharmaceuticals and biologically active compounds.

Employed in the synthesis of complex organic molecules.

Properties

IUPAC Name |

acetic acid;(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO5.C2H4O2/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-2(3)4/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);1H3,(H,3,4)/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJOESKKVKTGR-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during peptide chain elongation, and the iodine atom can be used for subsequent chemical modifications or labeling. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug development.

Comparison with Similar Compounds

N-alpha-t-Butyloxycarbonyl-L-tyrosine (Boc-L-Tyr-OH)

N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine (Boc-L-Tyr(3-I)-OH)

N-alpha-t-Butyloxycarbonyl-L-3-bromo-tyrosine (Boc-L-Tyr(3-Br)-OH)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.